

Commercial availability of Undec-1-en-9-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Undec-1-EN-9-yne*

Cat. No.: *B12587625*

[Get Quote](#)

Technical Guide: Undec-1-en-9-yne

Audience: Researchers, scientists, and drug development professionals.

Commercial Availability

Undec-1-en-9-yne is a specialized organic compound that is not readily available from major commercial chemical suppliers. An extensive search of chemical vendor databases indicates that this compound is not offered as a stock item. Researchers and drug development professionals requiring **Undec-1-en-9-yne** will likely need to synthesize it in-house or obtain it through a custom synthesis service.

Proposed Synthesis

Due to the lack of commercial availability, a feasible synthetic route is essential for obtaining **Undec-1-en-9-yne**. A practical and efficient method for the preparation of this enyne is through a Grignard reaction. This approach involves the coupling of a long-chain alkenyl Grignard reagent with an appropriate alkynyl halide. Specifically, the proposed synthesis involves the reaction of 8-octen-1-ylmagnesium bromide with propargyl bromide. The starting material, 8-bromooc-1-ene, is commercially available.

Commercially Available Precursors

The following table summarizes the key commercially available reagents required for the proposed synthesis.

Reagent	Supplier Examples	Typical Purity
8-Bromoocet-1-ene	Sigma-Aldrich, TCI, Alfa Aesar	≥95%
Magnesium Turnings	Sigma-Aldrich, Fisher Scientific	≥99.5%
Propargyl Bromide	Sigma-Aldrich, TCI America	80% solution in toluene
Diethyl Ether (anhydrous)	Sigma-Aldrich, Fisher Scientific	≥99.7%
Iodine	Fisher Scientific, VWR	ACS grade
Hydrochloric Acid	Fisher Scientific, VWR	Concentrated (37%)

Experimental Protocol: Synthesis of Undec-1-en-9-yne via Grignard Reaction

This section details the experimental methodology for the synthesis of **Undec-1-en-9-yne**.

3.1. Materials and Equipment

- Three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Inert atmosphere setup (Nitrogen or Argon)
- Standard laboratory glassware
- Rotary evaporator
- Chromatography column

3.2. Procedure

Step 1: Preparation of the Grignard Reagent (8-octen-1-ylmagnesium bromide)

- All glassware should be oven-dried and assembled under an inert atmosphere of nitrogen or argon.
- In the three-neck flask, place magnesium turnings and a small crystal of iodine (to initiate the reaction).
- Add a small portion of a solution of 8-bromooc8t-1-ene in anhydrous diethyl ether to the flask.
- Gently warm the flask to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
- Once the reaction has started, add the remaining solution of 8-bromooc8t-1-ene dropwise from the dropping funnel at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Coupling Reaction

- Cool the freshly prepared Grignard reagent in an ice bath.
- Slowly add a solution of propargyl bromide in anhydrous diethyl ether to the cooled Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

Step 3: Work-up and Purification

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to obtain pure **Undec-1-en-9-yne**.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for the synthesized **Undec-1-en-9-yne**.

Property	Expected Value/Characteristics
Molecular Formula	$C_{11}H_{18}$
Molecular Weight	150.26 g/mol
Appearance	Colorless oil
Boiling Point	Not readily available; estimated to be in the range of 180-200 °C at atmospheric pressure.
1H NMR ($CDCl_3$, 400 MHz)	$\delta \sim 5.8$ (m, 1H, $-\text{CH}=\text{CH}_2$), ~ 5.0 (m, 2H, $-\text{CH}=\text{CH}_2$), ~ 2.2 (m, 2H, $-\text{C}\equiv\text{C}-\text{CH}_2-$), ~ 2.0 (m, 2H, $-\text{CH}_2-\text{CH}=\text{CH}_2$), ~ 1.95 (t, 1H, $-\text{C}\equiv\text{CH}$), ~ 1.4 (m, 8H, methylene protons)
^{13}C NMR ($CDCl_3$, 100 MHz)	$\delta \sim 139$ ($-\text{CH}=\text{CH}_2$), ~ 114 ($-\text{CH}=\text{CH}_2$), ~ 84 ($\text{C}\equiv\text{CH}$), ~ 68 ($-\text{C}\equiv\text{CH}$), and various signals in the aliphatic region ($\delta \sim 20-35$) for the methylene carbons.
Infrared (IR, neat)	$\sim 3300 \text{ cm}^{-1}$ ($\equiv\text{C}-\text{H}$ stretch), $\sim 3080 \text{ cm}^{-1}$ ($=\text{C}-\text{H}$ stretch), ~ 2930 , 2855 cm^{-1} (C-H stretch), $\sim 2120 \text{ cm}^{-1}$ (C≡C stretch, weak), $\sim 1640 \text{ cm}^{-1}$ (C=C stretch)
Mass Spectrometry (EI)	m/z (%) = 150 (M^+), and characteristic fragmentation patterns for unsaturated hydrocarbons.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of **Undec-1-en-9-yne**.

[Click to download full resolution via product page](#)

A flowchart of the synthesis and purification process for **Undec-1-en-9-yne**.

- To cite this document: BenchChem. [Commercial availability of Undec-1-en-9-yne]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12587625#commercial-availability-of-undec-1-en-9-yne\]](https://www.benchchem.com/product/b12587625#commercial-availability-of-undec-1-en-9-yne)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

